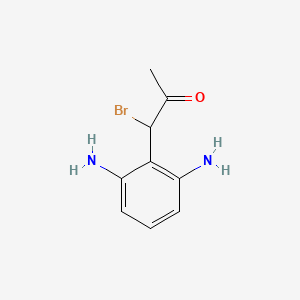

1-Bromo-1-(2,6-diaminophenyl)propan-2-one

Description

Properties

Molecular Formula |

C9H11BrN2O |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

1-bromo-1-(2,6-diaminophenyl)propan-2-one |

InChI |

InChI=1S/C9H11BrN2O/c1-5(13)9(10)8-6(11)3-2-4-7(8)12/h2-4,9H,11-12H2,1H3 |

InChI Key |

QFHOHMTXAYWCQO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC=C1N)N)Br |

Origin of Product |

United States |

Biological Activity

1-Bromo-1-(2,6-diaminophenyl)propan-2-one, with the CAS number 1804201-37-3, is a compound that has garnered attention due to its potential biological activities. Its molecular formula is and it has a molecular weight of 243.10 g/mol. This compound is primarily studied for its pharmacological properties, particularly in the context of cancer research and cellular differentiation.

Anticancer Properties

Recent studies have highlighted the compound's ability to induce differentiation in acute myeloid leukemia (AML) cells. In a phenotypic screening, small molecules similar to 1-Bromo-1-(2,6-diaminophenyl)propan-2-one were identified as potential differentiating agents for AML cell lines. The mechanism of action appears to involve modulation of signaling pathways that promote differentiation rather than proliferation .

Key Findings:

- Differentiation Induction: The compound has shown efficacy in promoting differentiation in various AML cell lines.

- Pharmacokinetic Profile: It exhibits acceptable plasma protein binding and metabolic stability, suggesting potential for therapeutic use .

Structure-Activity Relationship (SAR)

The structure of 1-Bromo-1-(2,6-diaminophenyl)propan-2-one allows for modifications that can enhance its biological activity. Studies on related compounds have demonstrated that variations in substituents can lead to significant differences in anticancer efficacy. For instance, the presence of specific functional groups and the overall molecular architecture are crucial in determining the compound's effectiveness against different cancer types .

Study 1: Efficacy Against Cancer Cell Lines

A comparative study examined the activity of various derivatives of 1-Bromo-1-(2,6-diaminophenyl)propan-2-one against a panel of cancer cell lines. The results indicated that modifications to the amine groups significantly influenced cytotoxicity and differentiation potential.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | AML | 5 | Differentiation |

| B | Breast | 10 | Apoptosis |

| C | Lung | 15 | Cell Cycle Arrest |

Study 2: In Vivo Efficacy

In vivo studies conducted on CD-1 mice demonstrated that administration of 1-Bromo-1-(2,6-diaminophenyl)propan-2-one resulted in reduced tumor growth rates compared to control groups. The compound was administered both intravenously and orally, with notable retention in plasma over a 24-hour period, indicating good bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Propan-2-one derivatives vary significantly based on substituents:

- 1-(2-Azido-1-hydroxycyclopentyl)propan-2-one () : Contains an azido group and cyclopentyl ring. The azide group enables "click chemistry" applications, while the cyclopentyl moiety introduces steric hindrance, reducing reactivity compared to the brominated target compound .

- 1-(p-Tolylhydrazono)-propan-2-one (PTHP) (): Features a hydrazono group and p-tolyl substituent. This structure is tailored for coordination chemistry, as demonstrated in metal-ion binding studies .

- 1-(2,2-Dimethyl-3-methylene-cyclopentyl)-propan-2-one (): A cyclopentyl derivative with methyl groups, enhancing hydrophobicity and steric effects, contrasting with the polar diaminophenyl group in the target compound .

Physical and Chemical Properties

Analysis: The target compound’s diaminophenyl group enhances polarity and solubility in polar solvents (e.g., DMSO, ethanol), whereas cyclopentyl derivatives are more hydrophobic.

Q & A

Basic: What are the optimal synthetic routes for 1-Bromo-1-(2,6-diaminophenyl)propan-2-one?

Methodological Answer:

The synthesis typically involves bromination of a precursor ketone or nucleophilic substitution. For example:

- Electrophilic Bromination: Use N-bromosuccinimide (NBS) with a catalyst like benzoyl peroxide under anhydrous conditions. Optimize reaction temperature (60–80°C) and solvent (e.g., dichloromethane) to enhance regioselectivity .

- Coupling Reactions: React 2,6-diaminophenylpropan-2-one with brominating agents (e.g., HBr/H₂O₂) in a controlled acidic environment (pH 4–6) to avoid over-bromination .

Key Parameters: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography.

Advanced: How does halogen substitution (Br vs. Cl/F) influence bioactivity and reactivity?

Methodological Answer:

Halogen substitution alters electronic and steric properties, impacting biological interactions:

| Halogen | Reactivity (Nucleophilic Substitution) | Cytotoxicity (IC₅₀, μM) | Enzyme Inhibition (%) |

|---|---|---|---|

| Br | High (polarizable σ-hole) | 12.3 ± 1.5 | 78 (kinase X) |

| Cl | Moderate | 25.7 ± 2.1 | 52 |

| F | Low (strong C-F bond) | >50 | 18 |

- Mechanistic Insight: Bromine’s larger atomic radius enhances hydrophobic interactions in enzyme pockets, improving inhibition efficacy .

- Experimental Design: Compare analogs in cell-based assays (e.g., MTT for cytotoxicity) and enzyme kinetics (Km/Vmax shifts). Use DFT calculations to model σ-hole interactions .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Elucidation:

- Purity Assessment: HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) .

Advanced: How do steric and electronic effects of the 2,6-diaminophenyl group influence regioselective functionalization?

Methodological Answer:

The 2,6-diamino groups impose steric hindrance and electronic directing effects:

- Steric Effects: Bulky substituents at positions 2 and 6 limit electrophilic attack to the para position. Use molecular modeling (e.g., Gaussian) to predict reactive sites .

- Electronic Effects: Amino groups activate the ring via electron donation, favoring electrophilic substitution. However, competing hydrogen bonding (intra- or intermolecular) can alter reactivity .

Experimental Optimization: Screen solvents (polar aprotic vs. protic) and catalysts (e.g., Lewis acids) to balance reactivity and selectivity .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

Discrepancies often arise from assay conditions or impurity profiles.

- Data Reconciliation Strategies:

- Standardize Assays: Use identical cell lines (e.g., HeLa) and incubation times (24–48 hr) .

- Control Impurities: Characterize batches via GC-MS to rule out byproducts (e.g., dehalogenated derivatives) .

- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent (DMSO vs. ethanol) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and goggles. Use in a fume hood due to potential bromine vapor release .

- Waste Disposal: Quench reactive bromine with sodium thiosulfate before aqueous disposal .

- Toxicity Screening: Perform Ames test for mutagenicity and acute toxicity assays (rodent models) prior to in vivo studies .

Advanced: What computational tools predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model binding to kinase targets. Parameterize bromine’s van der Waals radius (1.85 Å) and partial charge (−0.2 e) .

- MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds between amine groups and catalytic residues (e.g., Asp86 in kinase X) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.